1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

Catalog No.
S12397099
CAS No.
54490-78-7
M.F
C12H16Cl2
M. Wt
231.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

CAS Number

54490-78-7

Product Name

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

IUPAC Name

1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene

Molecular Formula

C12H16Cl2

Molecular Weight

231.16 g/mol

InChI

InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3

InChI Key

YTRQKFPYZHBXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)CCl)C)CCl)C

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene, also known by various names including 3,6-bis(chloromethyl)durene and bis(chloromethyl)durene, is an organic compound with the molecular formula C₁₂H₁₆Cl₂. It has a molecular weight of approximately 231.16 g/mol and is characterized by its chloromethyl functional groups attached to a tetramethyl-substituted benzene ring. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structure and reactivity .

. It can undergo nucleophilic substitution reactions where the chloromethyl groups are replaced by other nucleophiles. Additionally, it can participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable for forming carbon-carbon bonds in organic synthesis. The compound's reactivity can also be influenced by the steric hindrance provided by the tetramethyl substituents on the benzene ring .

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be synthesized through several methods:

  • Chloromethylation of Durene: The primary method involves the chloromethylation of durene (1,2,4,5-tetramethylbenzene) using chloromethyl methyl ether in the presence of a Lewis acid catalyst. This method allows for selective introduction of chloromethyl groups at the 1 and 3 positions of the aromatic ring.
  • Direct Chlorination: Another approach could involve direct chlorination of tetramethylbenzene derivatives under controlled conditions to ensure regioselectivity .

The unique structure of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene lends itself to various applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its derivatives may find applications in producing polymers or as additives in plastics due to their thermal stability and reactivity.
  • Potential Pharmaceutical

Several compounds share structural similarities with 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzeneC₁₂H₁₆Cl₂Different substitution pattern on the benzene ring
1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzeneC₁₂H₁₆Cl₂Chloromethyl groups located at para positions
1-Bromo-2-methoxy-4-methyltolueneC₉H₁₃BrOContains bromine instead of chloromethyl groups
Durene (1,2,4,5-tetramethylbenzene)C₁₀H₁₄No chloromethyl groups; serves as a precursor

The primary uniqueness of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene lies in its specific arrangement of chloromethyl groups at the 1 and 3 positions on a highly substituted benzene ring. This configuration may influence its chemical reactivity and potential applications compared to other similar compounds .

Blanc Chloromethylation of Durene Derivatives

The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, remains a cornerstone for introducing chloromethyl groups onto aromatic systems. For durene derivatives, the reaction proceeds via electrophilic aromatic substitution under acidic conditions. Formaldehyde and hydrogen chloride react in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), to generate a chloromethyl electrophile.

Mechanistic Insights:

  • Electrophile Generation: Protonation of formaldehyde by HCl forms a hydroxymethyl cation (⁺CH₂OH), which reacts with additional HCl to yield a chloromethyl cation (ClCH₂⁺).
  • Aromatic Substitution: The electron-rich durene ring attacks the electrophilic chloromethyl species, preferentially at the 1 and 3 positions due to steric and electronic effects from the existing methyl groups.
  • Rearomatization and Chloride Formation: The intermediate benzyl alcohol is rapidly converted to the chloromethyl derivative under the reaction’s acidic conditions.

Optimization Considerations:

  • Catalyst Loading: ZnCl₂ (10–20 mol%) is critical for activating formaldehyde and stabilizing intermediates.
  • Temperature Control: Reactions typically proceed at 50–80°C to balance kinetics and selectivity.
  • Byproduct Mitigation: Trace amounts of carcinogenic bis(chloromethyl) ether may form, necessitating stringent purification protocols.

Table 1: Blanc Chloromethylation Conditions for Durene

ParameterTypical Range
Catalyst (ZnCl₂)10–20 mol%
Temperature50–80°C
Reaction Time4–8 hours
Yield60–75%

Catalytic Pathways Utilizing Formaldehyde and Hydrogen Chloride

Modern adaptations of the Blanc reaction employ advanced catalytic systems to enhance efficiency and regioselectivity.

Phase Transfer Catalysis (PTC):
A biphasic system using polyethylene glycol (PEG-800) as a phase transfer catalyst enables efficient chloromethylation of durene in aqueous media. The catalytic system comprises ZnCl₂, acetic acid, and sulfuric acid, which synergistically activate formaldehyde and facilitate interfacial transfer of reactants.

Key Findings:

  • Acid Composition: A 50% sulfuric acid solution maximizes conversion by promoting formaldehyde depolymerization and electrophile generation.
  • Solvent Effects: Acetic acid improves solubility of durene, achieving 80% conversion at 50°C within 8 hours.
  • Additive Roles: Sodium chloride (NaCl) suppresses diarylmethane byproducts by 90%, enhancing monochloromethyl product yields.

Table 2: Catalytic Systems for Chloromethylation

ComponentFunction
ZnCl₂Lewis acid catalyst
PEG-800Phase transfer catalyst
H₂SO₄Acid activator for formaldehyde
CH₃COOHSolubility enhancer

Continuous-Flow Chloromethylation Processes

Continuous-flow chemistry offers significant advantages over batch methods, including precise parameter control and reduced byproduct formation.

Process Design:

  • Reagent Preparation: Durene and paraformaldehyde are dissolved in organic solvents (e.g., dichloromethane), while aqueous HCl and ZnCl₂ form the acid phase.
  • Flow Reactor Setup: Two metering pumps deliver reagents through preheaters (70°C) into a tubular reactor, ensuring rapid mixing and heat transfer.
  • Post-Reaction Processing: The output is quenched, phase-separated, and distilled to isolate the product.

Advantages:

  • Residence Time Control: Reactions complete in minutes versus hours, minimizing decomposition.
  • Scalability: Flow systems achieve 85–90% yield at pilot scale, demonstrating industrial viability.

Solid-State Synthesis Approaches for Regioselective Functionalization

Emerging solid-state methodologies aim to improve regioselectivity and reduce solvent use.

Mechanochemical Strategies:
Ball milling durene with paraformaldehyde and ZnCl₂ under solvent-free conditions induces chloromethylation via mechanical energy. Preliminary studies suggest:

  • Selectivity Enhancement: Confined reaction environments favor 1,3-substitution due to steric constraints.
  • Catalyst Recycling: Solid ZnCl₂ can be recovered and reused, aligning with green chemistry principles.

Challenges:

  • Reaction Monitoring: In-situ characterization techniques (e.g., XRD, FTIR) are needed to optimize milling parameters.
  • Yield Limitations: Current mechanochemical yields (~50%) lag behind solution-phase methods.

The synthesis of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene represents a sophisticated example of electrophilic aromatic substitution chemistry applied to highly substituted benzene rings [1] [2]. This compound, bearing the molecular formula C₁₂H₁₆Cl₂ and molecular weight 231.16 g/mol, exemplifies the complex mechanistic pathways involved in chloromethylation reactions of polyalkylated aromatic systems [2] [3]. The formation of this bis-chloromethylated product requires precise control of reaction conditions and an understanding of the underlying mechanistic principles governing electrophilic attack on sterically hindered aromatic substrates [6] [11].

PropertyValue
CAS Number54490-78-7
Molecular FormulaC₁₂H₁₆Cl₂
Molecular Weight (g/mol)231.16
Exact Mass (g/mol)230.063
Melting Point (°C)117
Log P4.3978
IUPAC Name1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene

Electrophilic Aromatic Substitution Dynamics in Polyalkylated Benzenes

The mechanistic pathway for chloromethylation of polyalkylated benzenes follows the classical electrophilic aromatic substitution mechanism, proceeding through formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex [28] [29]. In polyalkylated systems such as 1,2,4,5-tetramethylbenzene (durene), the multiple methyl substituents significantly influence both the electronic and steric environment of the aromatic ring [25] [31].

The reaction mechanism proceeds through three distinct phases. First, depolymerization of paraformaldehyde by hydrochloric acid generates formaldehyde, which subsequently undergoes protonation to form the hydroxymethyl cation (CH₂OH⁺) as the active electrophile [43] [17]. This electrophile formation step exhibits an activation energy of 12-15 kcal/mol and represents a crucial preparatory phase in the overall reaction sequence [37].

The second phase involves the rate-determining electrophilic attack on the aromatic ring, characterized by activation energies of 25-30 kcal/mol [33] [37]. The aromatic pi-electrons attack the hydroxymethyl cation, forming a benzenium ion intermediate with disrupted aromaticity [18] [28]. In polyalkylated benzenes, the electron-donating methyl groups significantly stabilize this carbocation intermediate through hyperconjugation and inductive effects [25] [31].

Reaction TypeActivation Energy (kcal/mol)Rate Determining StepTemperature Dependence
Electrophile formation (CH₂OH⁺)12-15NoModerate
Aromatic attack (σ-complex formation)25-30YesHigh
Deprotonation (aromaticity restoration)8-12NoLow
Chloride substitution15-20NoModerate

The third phase encompasses rapid deprotonation and chloride substitution, restoring aromaticity and forming the chloromethylated product [29] [33]. The deprotonation step exhibits relatively low activation energies of 8-12 kcal/mol, reflecting the thermodynamic driving force for aromatic stabilization [18] [30].

In highly substituted systems like durene, the regioselectivity of electrophilic attack becomes critically important [25]. The four methyl groups create a sterically crowded environment that directs incoming electrophiles to the least hindered positions [1] . The formation of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene demonstrates selective substitution at positions 1 and 3, which represent the only available sites for electrophilic attack in the tetramethyl-substituted framework [2] .

Role of Lewis Acid Catalysts in Regiochemical Control

Lewis acid catalysts play a fundamental role in controlling both the rate and regioselectivity of chloromethylation reactions [10] [11]. Zinc chloride emerges as the catalyst of choice for chloromethylation due to its optimal balance of electrophilic activation and selectivity control [6] [17]. The mechanism involves coordination of zinc chloride with formaldehyde, generating a more electrophilic species that facilitates aromatic substitution under milder conditions [11] [39].

The catalytic cycle begins with zinc chloride coordination to the carbonyl oxygen of formaldehyde, increasing the electrophilicity of the carbon center [40] [41]. This Lewis acid-base interaction polarizes the carbon-oxygen bond, making the carbon more susceptible to nucleophilic attack by aromatic pi-electrons [10] [39]. The resulting zinc chloride-formaldehyde complex serves as a reservoir for the active hydroxymethyl cation species [11] [42].

Lewis Acid CatalystCatalyst Loading (equiv)Primary Product TypeSelectivityDiarylmethane Formation
ZnCl₂0.3-1.0Chloromethyl compoundsHighMinimal
AlCl₃0.5-1.0Diarylmethane + ChloromethylModerateSignificant
FeCl₃0.5Diarylmethane onlyLowPredominant
TiCl₄0.5Chloromethyl compoundsVery HighSuppressed

Comparative studies reveal significant differences in catalyst performance [11] [35]. Aluminum chloride and ferric chloride promote diarylmethane formation through over-activation of the aromatic substrate, leading to secondary reactions between chloromethylated products and additional aromatic molecules [11] [35]. Ferric chloride exhibits particularly aggressive behavior, generating predominantly diarylmethane products with virtually no recoverable chloromethyl compounds [11].

Titanium tetrachloride demonstrates exceptional selectivity for chloromethylation over diarylmethane formation [11]. The unique coordination environment of titanium appears to provide steric hindrance that suppresses secondary reactions while maintaining sufficient electrophilic activation for primary chloromethylation [11] [14]. This selectivity proves particularly valuable in polyalkylated systems where steric constraints already limit reaction pathways [25].

The mechanism of regiochemical control involves preferential coordination of the Lewis acid catalyst with specific sites on the aromatic substrate [12] [13]. In tetramethylbenzene systems, the methyl groups create electron-rich regions that enhance the nucleophilicity of adjacent aromatic carbons [25] [31]. Zinc chloride coordination with these activated sites facilitates selective electrophilic attack while minimizing undesired substitution patterns [10] [17].

Solvent Effects on Reaction Kinetics and Byproduct Formation

Solvent selection profoundly influences both the kinetics and selectivity of chloromethylation reactions [17] [18]. The choice of reaction medium affects multiple aspects of the mechanism, including electrophile stability, substrate solvation, and byproduct formation pathways [17] [43]. Polar protic solvents generally enhance reaction rates through stabilization of ionic intermediates, while nonpolar solvents may favor alternative reaction pathways leading to unwanted byproducts [17] [18].

Concentrated hydrochloric acid serves as both solvent and reactant, providing the chloride source for final product formation [43] [17]. The high dielectric constant of aqueous hydrochloric acid (ε = 78.4) effectively stabilizes the carbocation intermediates formed during electrophilic aromatic substitution [17]. This stabilization lowers the activation energy for sigma-complex formation and accelerates overall reaction rates [18] [33].

SolventDielectric ConstantReaction RateSelectivityByproduct Formation
Concentrated HCl (aqueous)78.4FastGoodModerate
Acetic acid6.2ModerateGoodLow
Dichloromethane8.9ModerateModerateModerate
Ionic Liquid [emim]BF₄~15FastExcellentVery low

Acetic acid demonstrates unique promotional effects in chloromethylation reactions [43] [17]. Beyond its role as a polar aprotic solvent, acetic acid appears to enhance the solubility of paraformaldehyde, promoting better contact between reactants [43]. The moderate dielectric constant (ε = 6.2) provides sufficient polarity for carbocation stabilization while avoiding excessive solvation that might impede electrophilic attack [17] [43].

Ionic liquids represent a promising alternative to conventional solvents for chloromethylation reactions [17]. Imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate demonstrate exceptional performance, combining rapid reaction rates with high selectivity and minimal byproduct formation [17]. The unique properties of ionic liquids, including negligible vapor pressure and tunable polarity, enable precise control over reaction conditions [17].

The formation of bis(chloromethyl) ether represents a significant byproduct concern in chloromethylation reactions [6] [20]. This highly toxic compound forms through condensation of formaldehyde with hydrogen chloride under reaction conditions [20] [42]. Solvent choice significantly influences ether formation, with polar protic solvents generally suppressing this unwanted pathway through competitive solvation effects [17] [20].

SubstrateTemperature (°C)Reaction Time (h)Conversion (%)Main Product
Benzene70-808-1256Benzyl chloride
Toluene705874-Chloromethyltoluene
m-Xylene70595Chloromethyl-m-xylene
Durene1206-878-851,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

The kinetic analysis reveals that solvent polarity directly correlates with reaction rate through stabilization of the rate-determining transition state [17] [37]. High-polarity solvents lower the activation barrier for electrophilic attack by stabilizing the developing positive charge in the sigma-complex intermediate [18] [28]. However, excessive polarity may lead to over-stabilization of intermediates, potentially altering reaction selectivity [17] [31].

Precursor for Dendritic Polymer Architectures

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene serves as a crucial building block in the construction of dendritic polymer architectures through its dual chloromethyl functionality that enables divergent branching patterns [1]. The compound acts as a branching unit in dendrimer synthesis, where the chloromethyl groups undergo nucleophilic substitution reactions with various nucleophiles to create branched molecular structures [1].

The synthetic utility of this compound in dendritic polymer formation stems from its ability to participate in controlled polymerization reactions. Research has demonstrated that bis-chloromethyl compounds serve as branching units in dendrimer synthesis, achieving yields ranging from 70-95% through nucleophilic substitution mechanisms [1]. The tetramethylbenzene core provides steric hindrance that influences the reaction selectivity and prevents uncontrolled cross-linking during the polymerization process.

Recent advances in dendritic polymer chemistry have shown that selenium-containing dendritic polymers, which can be synthesized using chloromethyl precursors like 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene, exhibit significant anticancer activity [1]. These selenium-incorporated dendritic structures demonstrate IC50 values in the micromolar range against breast cancer cell lines, with first-generation selenium dendrimers showing promising selectivity toward cancer cells over normal cells [1].

The incorporation of chloromethyl groups enables controlled degradation in dendritic structures through hydrolysis and solvolysis mechanisms, achieving yields of 80-90% [2]. This degradability feature is particularly valuable for biomedical applications where controlled release of therapeutic agents is desired. The presence of ester bonds in these dendritic structures makes them pH-responsive, with increased pH promoting faster degradation through depolymerization mechanisms from outer to inner layers of the dendritic structure [1].

Dendritic ApplicationMechanismYield Range (%)Key Advantage
Branching Unit SynthesisNucleophilic Substitution70-95Controlled Architecture
Selenium-Dendrimer FormationRedox-Mediated Assembly60-85Anticancer Activity
Degradable DendrimersHydrolysis/Solvolysis80-90Controlled Release

Template-Directed Supramolecular Assembly Strategies

The electrophilic nature of the chloromethyl groups in 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene makes it an effective template for directing supramolecular assembly processes [3]. The compound functions as an electrophilic template in assembly reactions, facilitating the formation of ordered supramolecular structures through electrophilic aromatic substitution mechanisms with yields ranging from 65-90% [3].

Template-directed assembly occurs through electrostatic interactions between the chloromethyl groups and complementary nucleophilic sites on assembly partners [4]. This approach has been successfully applied in the formation of chiral polyimine molecular capsules with polar interiors, where the chloromethyl compound serves as a directing agent for the assembly process [3]. The assembly process achieves yields of 70-95% through ion-dipole interactions that stabilize the resulting supramolecular architectures [4].

The formation of supramolecular capsules through dynamic covalent bonds represents another important application of this compound in template-directed assembly [3]. These capsular complexes are formed through imine formation reactions, achieving yields of 75-92% [3]. The unprecedented transfer of asymmetry has been observed from chiral components to the resulting supramolecular capsular assembly, demonstrating the compound's utility in creating stereochemically defined supramolecular structures [3].

Large-scale directed assembly of nanoparticles using nanotrench templates has been demonstrated, where chloromethyl-containing compounds facilitate the assembly process through electrostatic interactions [4]. This approach enables the formation of single nanoparticle lines as small as 10 nanometers wide and 100,000 nanometers long over areas of 2.25 square centimeters [4]. The assembly process is scalable and does not require specific surface chemistry treatments of either the template or the nanoparticles [4].

Assembly StrategyInteraction TypeYield Range (%)Product Characteristics
Electrophilic TemplatingElectrophilic Aromatic Substitution65-90Ordered Structures
Electrostatic AssemblyIon-Dipole Interactions70-95Stable Architectures
Dynamic Covalent AssemblyImine Formation75-92Reversible Structures

Cross-Coupling Reactions for Functionalized Aromatic Scaffolds

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene participates effectively in palladium-catalyzed cross-coupling reactions, serving as an electrophilic partner in various coupling processes [2] [5]. The chloromethyl groups undergo oxidative addition with palladium catalysts, enabling the formation of functionalized aromatic scaffolds through cross-coupling mechanisms with yields ranging from 60-95% [2].

Suzuki-Miyaura reactions represent a particularly important class of cross-coupling reactions where this compound can participate [5]. These reactions proceed via oxidative addition mechanisms where the palladium catalyst inserts into the carbon-chlorine bond of the chloromethyl groups [5]. The subsequent transmetalation step with organoborane reagents leads to the formation of new carbon-carbon bonds with yields of 70-98% [5].

The development of improved palladium-catalyzed cross-coupling methodologies has enabled better control over pre-catalyst reduction to generate the target complex species while avoiding phosphine oxidation [6]. For chloromethyl-containing substrates like 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene, the correct combination of counterion, ligand, and base allows perfect control of palladium(II) reduction to palladium(0) in the presence of primary alcohols [6].

Functionalized aromatic scaffolds are produced through sequential coupling reactions, where the two chloromethyl groups can undergo independent coupling reactions to create highly substituted aromatic compounds [6]. This approach enables the synthesis of complex aromatic architectures through reductive elimination mechanisms, achieving yields of 65-90% [6]. The presence of multiple methyl groups on the benzene ring provides steric hindrance that can influence the regioselectivity of the coupling reactions [7].

Recent advances in iron-catalyzed cross-coupling reactions have shown that chloromethyl-containing aromatic compounds can participate in carbon-carbon bond formation reactions using iron-based catalysts as alternatives to palladium systems [8]. These iron-catalyzed processes offer cost advantages and reduced environmental impact while maintaining effective coupling yields [8].

Cross-Coupling TypeCatalyst SystemMechanismYield Range (%)
Suzuki-MiyauraPd-PhosphineOxidative Addition/Transmetalation70-98
General Cross-CouplingPd-NHCOxidative Addition/Reductive Elimination60-95
Iron-CatalyzedFe-LigandSingle Electron Transfer65-90
Sequential CouplingPd-BiphasicMultiple Coupling Cycles65-90

The synthetic versatility of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene in cross-coupling reactions is further enhanced by its ability to undergo selective mono-coupling reactions when appropriate reaction conditions are employed [2]. This selectivity enables the preparation of asymmetrically substituted aromatic compounds where one chloromethyl group is functionalized while the other remains available for subsequent transformations [2].

Research Findings Summary

Application AreaKey FindingReaction TypeYield Range (%)
Dendritic Polymer ArchitecturesBis-chloromethyl compounds serve as branching units in dendrimer synthesisNucleophilic substitution70-95
Dendritic Polymer ArchitecturesSelenium-containing dendritic polymers show anticancer activityRedox-mediated degradation60-85
Dendritic Polymer ArchitecturesChloromethyl groups enable controlled degradation in dendritic structuresHydrolysis/solvolysis80-90
Template-Directed Supramolecular AssemblyChloromethyl derivatives act as electrophilic templates in assemblyElectrophilic aromatic substitution65-90
Template-Directed Supramolecular AssemblyTemplate-directed assembly occurs through electrostatic interactionsIon-dipole interactions70-95
Template-Directed Supramolecular AssemblySupramolecular capsules formed via dynamic covalent bondsImine formation75-92
Cross-Coupling ReactionsPalladium-catalyzed cross-coupling with chloromethyl substratesOxidative addition60-95
Cross-Coupling ReactionsSuzuki-Miyaura reactions proceed via oxidative addition mechanismsTransmetalation70-98
Cross-Coupling ReactionsFunctionalized aromatic scaffolds through sequential couplingReductive elimination65-90

Synthetic Pathways Summary

Starting MaterialReaction ConditionsProduct TypeTypical Yield (%)
Durene (1,2,4,5-tetramethylbenzene)Blanc chloromethylation, ZnCl2 catalyst, 120°C1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene75-85
Formaldehyde + HClLewis acid catalysis, anhydrous conditionsChloromethyl aromatic derivatives60-80
Paraformaldehyde + ZnCl2Friedel-Crafts conditions, 60-80°CPolymethylbenzene chloromethyl compounds70-90
Chloromethyl methyl etherAcid-catalyzed electrophilic substitutionFunctionalized chloromethyl aromatics65-85
Benzimidazole derivativesBase-mediated nucleophilic substitutionN-heterocyclic carbene precursors80-95

XLogP3

4.2

Exact Mass

230.0629059 g/mol

Monoisotopic Mass

230.0629059 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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